molecular formula C19H21N5O B2668812 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2199302-40-2

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2668812
CAS RN: 2199302-40-2
M. Wt: 335.411
InChI Key: MNOWPRLUCNZSIM-UHFFFAOYSA-N
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Description

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of novel compounds derived from tetrahydroquinoline or related heterocyclic compounds, which share a structural resemblance with the chemical . For instance, Salem et al. (2015) explored the antioxidant activities of newly synthesized fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, highlighting the significance of these compounds in medicinal chemistry due to their potential biological activities (Salem, Farhat, Omar Errayes, & Madkour, 2015). Similarly, Elkholy and Morsy (2006) reported on the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, providing a foundation for further exploration of their chemical reactivity and potential applications (Elkholy & Morsy, 2006).

Antimicrobial and Antioxidant Properties

The research on compounds structurally similar to "2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile" also extends to their biological activities. Studies have shown that such compounds exhibit significant antimicrobial and antioxidant properties, which are crucial for developing new therapeutic agents. For example, Paronikyan et al. (2019) developed a synthesis method for 1-hydrazinyl-5,6,7,8-tetrahydroisoquinolines, which were evaluated for antimicrobial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Paronikyan, Dashyan, Mamyan, Tamazyan, & Ayvazyan, 2019).

Potential for Drug Development

The structural features of these compounds make them suitable candidates for drug development, especially in designing antibacterial and antifungal agents. For instance, Frigola et al. (1995) studied the synthesis, properties, and structure-activity relationships of azetidinylquinolones, highlighting their antibacterial efficacy and emphasizing the importance of stereochemistry in enhancing their biological activity (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

properties

IUPAC Name

2-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-6-7-18(25)24(22-13)12-14-10-23(11-14)19-16(9-20)8-15-4-2-3-5-17(15)21-19/h6-8,14H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWPRLUCNZSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=C4CCCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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